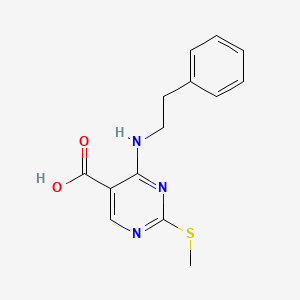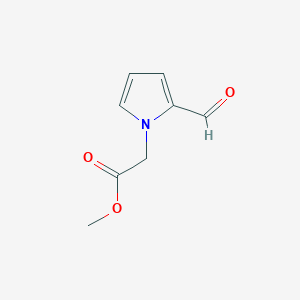
methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate
Vue d'ensemble
Description
Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 . It is also known as 1H-Pyrrole-1-acetic acid, 2-formyl-, methyl ester .
Synthesis Analysis
The synthesis of pyrrole derivatives like methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate often involves various synthetic routes . One approach includes the synthesis of pyrrole derivatives and their utilization for the preparation of pyrrolo-pyrimidine derivatives . The compound can also be produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro .Molecular Structure Analysis
The InChI code for methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate is 1S/C8H9NO3/c1-12-8(11)5-9-4-2-3-7(9)6-10/h2-4,6H,5H2,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis
Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate is a liquid at room temperature . The compound’s storage temperature is room temperature .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate derivatives have been synthesized and investigated for their antimicrobial properties. Notably, the derivatives have shown promising antibacterial and antifungal activities. The presence of the heterocyclic ring in the structure contributes significantly to their antimicrobial potency. Moreover, the introduction of a methoxy group in the structure has been observed to further enhance the activity (Hublikar et al., 2019).
Synthesis for Heterocyclic Compounds
Efficient synthesis methods have been developed for the preparation of 1,3-diaryl-pyrrolo[1,2-a]quinoxalines starting from 2-(1h-pyrrol-1-yl)phenylamines. This process involves formylation and intramolecular condensation, demonstrating the versatility of methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate in synthesizing complex heterocyclic compounds (Potikha & Kovtunenko, 2009).
Isolation from Natural Sources
Several pyrrole alkaloids, including those with structures related to methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate, have been isolated from natural sources like the fruits of Lycium chinense. The isolation and characterization of these compounds underline the presence and importance of such structures in nature and their potential bioactive properties (Youn et al., 2016; Youn et al., 2013).
Antioxidative Activity in Food Chemistry
In the context of food chemistry, pyrrole structures, similar to methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate, have been identified for their antioxidative activity. Specifically, the addition of formyl and acetyl groups to a pyrrole ring has been noted to significantly enhance this antioxidative property, showcasing potential applications in preserving food quality and preventing spoilage (Yanagimoto et al., 2002).
Safety And Hazards
The safety information for methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
methyl 2-(2-formylpyrrol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)5-9-4-2-3-7(9)6-10/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYGHNZTBNVHGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



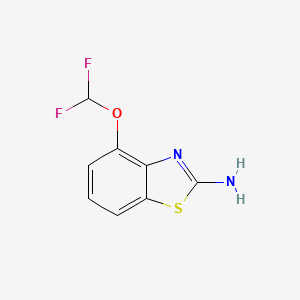
![ethyl 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B1414930.png)
![N-[(4-bromothiophen-2-yl)methyl]cyclohexanamine](/img/structure/B1414931.png)
![4-Methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B1414938.png)
![6-chloro-N-[(2-fluorophenyl)methyl]pyridazin-3-amine](/img/structure/B1414939.png)
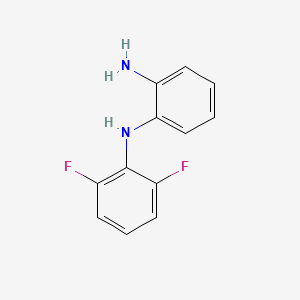
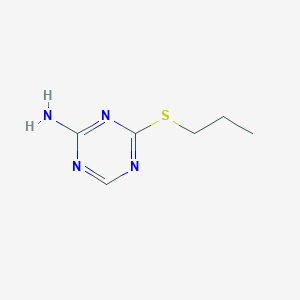
![1-{[5-(2-Nitrophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1414942.png)
![3-{3-methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1414943.png)
![rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B1414946.png)
![N-[(4-bromothiophen-2-yl)methyl]cyclopropanamine](/img/structure/B1414947.png)
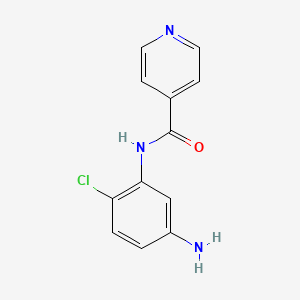
![Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}acetate](/img/structure/B1414949.png)
